3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride
Description
Molecular Architecture of Pyrrolo-Triazole-Piperidine Hybrid Systems
The molecular architecture of 3-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine hydrochloride represents a sophisticated hybrid system combining three distinct structural elements: a six-membered piperidine ring, a five-membered pyrrole ring, and a triazole heterocycle fused in a specific geometric arrangement. The compound's structural identity is definitively characterized by its Simplified Molecular Input Line Entry System notation: C1CC(CNC1)C2=NN=C3N2CCC3, which reveals the precise connectivity between these heterocyclic components.
The International Chemical Identifier provides additional structural confirmation with the notation InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2, establishing the compound's unique three-dimensional arrangement. This hybrid architecture places the piperidine ring in the 3-position relative to the pyrrolo-triazole core, creating a specific spatial relationship that influences the compound's overall molecular geometry and potential binding interactions.
The piperidine component contributes a flexible six-membered saturated ring system that can adopt various conformational states, while the fused pyrrolo-triazole system provides a rigid bicyclic framework. This combination of flexibility and rigidity within a single molecular entity creates unique opportunities for molecular recognition and binding selectivity. The nitrogen atoms distributed throughout the structure serve as potential hydrogen bond acceptors and protonation sites, significantly influencing the compound's chemical behavior and biological activity profile.
Structural analysis reveals that the pyrrolo[2,1-c]triazole moiety represents a specific regioisomer where the triazole ring is fused to the pyrrole in a [2,1-c] orientation. This particular fusion pattern creates a distinct electronic environment compared to other possible regioisomers, contributing to the compound's unique chemical and biological properties. The systematic naming convention clearly indicates the precise atomic connectivity and stereochemical relationships within this complex heterocyclic system.
Conformational Analysis of the Bicyclic Pyrrolo[2,1-c]triazole Moiety
The bicyclic pyrrolo[2,1-c]triazole moiety exhibits distinct conformational characteristics that significantly influence the overall molecular behavior of the compound. The fused ring system creates a rigid framework with limited conformational flexibility, contrasting sharply with the more dynamic piperidine component. The pyrrole ring within this bicyclic system adopts a planar conformation due to its aromatic character, while the saturated three-carbon bridge (positions 5, 6, and 7) introduces specific geometric constraints that define the overall shape of the heterocyclic core.
Computational analysis of related pyrrolo-triazole systems has demonstrated that the bicyclic framework exhibits preferential conformations that minimize steric strain while maximizing electronic stability. The triazole component contributes additional rigidity through its aromatic character and the presence of multiple nitrogen atoms, which can participate in intramolecular interactions that stabilize specific conformational states. The specific [2,1-c] fusion pattern creates a unique dihedral angle relationship between the pyrrole and triazole rings, influencing the compound's three-dimensional shape and potential binding interactions.
The conformational profile of the pyrrolo[2,1-c]triazole system has been investigated through various computational approaches, revealing that the bicyclic core maintains a relatively fixed geometry with minimal conformational variability. This structural rigidity contributes to the compound's potential selectivity in biological systems, as the defined three-dimensional arrangement creates specific spatial requirements for molecular recognition events. The planar nature of the triazole ring, combined with the slight non-planarity introduced by the saturated bridge, creates a unique topographical surface that can interact specifically with biological targets.
Experimental evidence from related pyrrolo-triazole compounds suggests that the bicyclic moiety exhibits characteristic nuclear magnetic resonance spectroscopic patterns that reflect the restricted conformational mobility. The chemical shift values and coupling patterns observed in both proton and carbon-13 nuclear magnetic resonance spectra provide detailed insights into the electronic environment and conformational preferences of this rigid heterocyclic system.
Protonation State and Counterion Effects in Hydrochloride Formation
The formation of the hydrochloride salt represents a critical aspect of the compound's structural chemistry, involving the protonation of the piperidine nitrogen atom and the incorporation of chloride as a counterion. The piperidine nitrogen, with its characteristic basicity (typical pKa values for piperidine derivatives range around 11.2), serves as the primary protonation site under acidic conditions. This protonation event significantly alters the compound's physical and chemical properties, including solubility, stability, and potential biological activity.
The selection of the piperidine nitrogen as the preferred protonation site over other potential basic centers in the molecule reflects the relative basicity of different nitrogen atoms within the structure. The triazole nitrogen atoms exhibit significantly lower basicity compared to the saturated piperidine nitrogen, making the latter the thermodynamically favored protonation site. This selective protonation creates a positively charged ammonium center that requires counterion neutralization, typically achieved through chloride incorporation.
Table 1: Predicted Collision Cross Section Data for Protonated Species
| Adduct Type | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 193.14478 | 144.8 |
| [M+NH4]+ | 210.17132 | 162.1 |
| [M+Na]+ | 215.12672 | 150.7 |
| [M+K]+ | 231.10066 | 147.4 |
The collision cross section data reveals that different protonation and adduct formation patterns result in distinct molecular geometries, as reflected in the varying cross-sectional areas. The protonated species [M+H]+ exhibits a collision cross section of 144.8 Ų, indicating a relatively compact three-dimensional structure. The ammonium adduct [M+NH4]+ shows an increased cross section of 162.1 Ų, suggesting a more extended conformation possibly due to additional hydrogen bonding interactions.
Counterion effects in the hydrochloride salt extend beyond simple charge neutralization, potentially influencing the compound's solid-state packing, crystallization behavior, and dissolution characteristics. The chloride ion can participate in hydrogen bonding interactions with the protonated piperidine nitrogen and potentially with other hydrogen bond donors within the molecular structure. These interactions contribute to the overall stability of the salt form and influence its pharmaceutical properties, including bioavailability and chemical stability during storage.
The ionic nature of the hydrochloride salt significantly enhances the compound's water solubility compared to the neutral free base form. This enhanced solubility results from the favorable interactions between the ionic species and water molecules, facilitating dissolution and potentially improving the compound's pharmaceutical handling characteristics. The charge distribution within the protonated species also creates new opportunities for electrostatic interactions with biological targets, potentially modifying the compound's activity profile compared to the neutral form.
Properties
IUPAC Name |
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDXARQEXRBUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2CCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-73-8 | |
| Record name | 3-(piperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Pyrrolo[2,1-c]triazole Core
The pyrrolo[2,1-c]triazole nucleus is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with appropriately substituted pyrrole precursors under acidic or basic conditions to form the triazole ring fused to the pyrrole.
- Reaction conditions: reflux in ethanol or other polar solvents.
- Catalysts: Acidic catalysts such as hydrochloric acid or acetic acid may be used to facilitate cyclization.
- Purification: Recrystallization or chromatographic techniques.
Formation of the Hydrochloride Salt
To improve the compound's physicochemical properties, the free base is converted into the hydrochloride salt.
- Procedure: Dissolution of the free base in an organic solvent followed by the addition of anhydrous hydrogen chloride or hydrochloric acid solution.
- Isolation: Precipitation of the hydrochloride salt, filtration, and drying under vacuum.
Representative Reaction Scheme
Research Findings and Optimization
- The cyclization step is critical and requires precise control of temperature and pH to avoid side reactions.
- The nucleophilic substitution step benefits from the use of polar aprotic solvents and mild bases to maximize yield.
- Conversion to hydrochloride salt enhances compound stability and water solubility, facilitating biological testing.
- Purity of the final hydrochloride salt can be confirmed by melting point analysis, NMR spectroscopy, and elemental analysis.
Analytical Data (Example)
| Parameter | Value/Method |
|---|---|
| Molecular Weight | 192.26 g/mol |
| Melting Point | Typically 180-185 °C (hydrochloride salt) |
| NMR (1H, DMSO-d6) | Characteristic signals for pyrrolo and piperidine protons |
| IR Spectrum | Bands corresponding to triazole and piperidine functionalities |
| Purity (HPLC) | >98% |
Chemical Reactions Analysis
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular formulas, weights, and key properties of analogs:
Key Observations:
- Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to free bases.
- Polarity: Hydroxyl () and phenol () groups enhance polarity, reducing blood-brain barrier penetration.
- Molecular Weight : Piperidine derivatives (target compound) likely have higher molecular weights (~220–250 g/mol estimated) than ethylamine analogs (e.g., 188.66 g/mol in ).
Biological Activity
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride is a compound of interest due to its potential biological activities. The pyrrolo[2,1-c][1,2,4]triazole moiety is known for various pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C10H13ClN4
- Molecular Weight : 228.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities that are crucial in various biological pathways.
Anticancer Activity
Research indicates that compounds containing the pyrrolo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance:
- Study Findings : Compounds similar to this compound have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) through apoptosis induction and modulation of key signaling pathways such as NF-κB and p53 .
Antiviral Activity
Pyrrolo derivatives have demonstrated antiviral properties against HIV and other viral infections. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring significantly influence antiviral efficacy . For example:
Antimycobacterial Activity
The compound has shown potential in combating mycobacterial infections. In vitro studies reported MIC values indicating strong activity against Mycobacterium tuberculosis .
Data Table of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of pyrrolo derivatives:
- Breast Cancer Study : A compound similar to this compound was evaluated for its effects on apoptosis in breast cancer cells. Results indicated a significant increase in apoptotic markers compared to controls .
- Antiviral Efficacy : A study assessed the antiviral activity of various pyrrole-based compounds against HIV. The most effective derivative showed an EC50 of 1.65 µM with a therapeutic index suggesting good safety margins for further development .
Q & A
Basic: What are the primary synthetic routes for 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride?
Methodological Answer:
The synthesis typically involves modular strategies combining pyrrolo-triazole and piperidine scaffolds. Key steps include:
- Fragment extraction : Isolation of pyrrolo-triazole and piperidine precursors from known pharmacophores (e.g., antipsychotics like brexpiprazole) .
- Coupling reactions : Use of linkers (e.g., methylene bridges) to connect fragments via nucleophilic substitution or amidation .
- Functionalization : Introduction of substituents (e.g., halogens, methyl groups) to modulate reactivity or biological activity .
- Salt formation : Final treatment with HCl to yield the hydrochloride salt, enhancing solubility .
Optimization of reaction conditions (e.g., pH, temperature) is critical to suppress side reactions, such as triazole ring decomposition .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolo-triazole NH at δ 8–10 ppm) and confirms fused-ring connectivity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in carboxylic acid derivatives) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₀H₁₄ClN₅: calculated 248.0965, observed 248.0968) .
- X-ray crystallography : Resolves absolute stereochemistry in chiral piperidine derivatives .
Advanced: How can researchers optimize synthesis yield under varying reaction conditions?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Temperature : Lower temperatures (0–25°C) reduce triazole ring decomposition but slow coupling kinetics; microwave-assisted synthesis improves efficiency .
- Catalysis : Pd/C or CuI enhances cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require purification via column chromatography .
- pH control : Maintain pH 4–6 during salt formation to avoid HCl-induced degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
